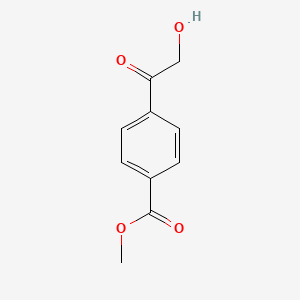
Methyl 4-(2-hydroxyacetyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-hydroxyacetyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxyacetyl group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing this compound involves the aldol condensation of methyl benzoate with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between methyl benzoate and paraformaldehyde in the presence of a catalyst like 1,3-bis(2,4,6-trimethylphenyl)imidazolium-2-carboxylate.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages in terms of energy efficiency and reaction speed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Methyl 4-(2-hydroxyacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.
作用机制
The mechanism of action of methyl 4-(2-hydroxyacetyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
相似化合物的比较
Methyl 4-hydroxybenzoate:
Methyl 4-acetylbenzoate: Similar in structure but lacks the hydroxy group, affecting its reactivity and applications.
Ethyl 4-(2-hydroxyacetyl)benzoate: An ethyl ester analog with similar properties but different solubility and reactivity profiles.
Uniqueness: Methyl 4-(2-hydroxyacetyl)benzoate is unique due to the presence of both ester and hydroxyacetyl functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile compound in organic chemistry.
属性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
methyl 4-(2-hydroxyacetyl)benzoate |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,11H,6H2,1H3 |
InChI 键 |
JUYYHGBTSYYTAP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















